molecular formula C14H16ClF2NO B5411853 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane

Cat. No.: B5411853
M. Wt: 287.73 g/mol
InChI Key: AMBOEQKGEYDPQH-UHFFFAOYSA-N
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane is an organic compound that features a benzoyl group attached to an azepane ring. The presence of chlorine and fluorine atoms on the benzoyl ring makes this compound particularly interesting due to the unique chemical properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane typically involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 2-chloro-5,6-difluoro-3-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Azepane: The benzoyl intermediate is then coupled with azepane through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-3-methylbenzoyl)azepane: Lacks the fluorine atoms, resulting in different chemical properties.

    1-(2-fluoro-5,6-dichlorobenzoyl)azepane: Contains additional chlorine atoms, which may alter its reactivity and biological activity.

    1-(2-chloro-5-fluoro-3-methylbenzoyl)azepane: Similar structure but with one less fluorine atom.

Uniqueness

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane is unique due to the specific arrangement of chlorine and fluorine atoms on the benzoyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

azepan-1-yl-(2-chloro-5,6-difluoro-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO/c1-9-8-10(16)13(17)11(12(9)15)14(19)18-6-4-2-3-5-7-18/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOEQKGEYDPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCCCCC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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